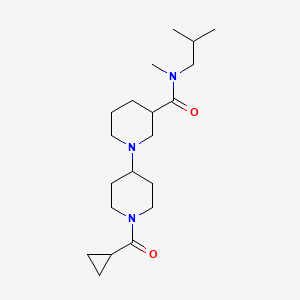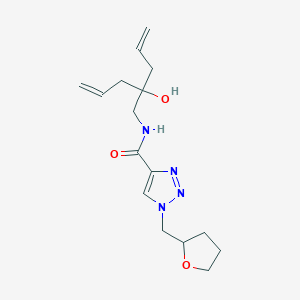![molecular formula C17H25N5O2S B3777279 (3aS,6aR)-5-(2-methylsulfanylpyrimidin-4-yl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B3777279.png)
(3aS,6aR)-5-(2-methylsulfanylpyrimidin-4-yl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Descripción general
Descripción
(3aS,6aR)-5-(2-methylsulfanylpyrimidin-4-yl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a piperidine moiety, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-5-(2-methylsulfanylpyrimidin-4-yl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and a thiourea derivative under acidic conditions.
Introduction of the piperidine moiety: This step involves the alkylation of the pyrimidine ring with a piperidine derivative using a strong base such as sodium hydride.
Cyclization to form the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core: This is typically achieved through an intramolecular cyclization reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,6aR)-5-(2-methylsulfanylpyrimidin-4-yl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the function of various biological pathways.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3aS,6aR)-5-(2-methylsulfanylpyrimidin-4-yl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(3aS,6aR)-5-(2-methylsulfanylpyrimidin-4-yl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
(3aS,6aR)-5-(2-methylsulfanylpyrimidin-4-yl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-25-16-18-6-5-15(19-16)21-11-13-14(12-21)24-17(23)22(13)10-9-20-7-3-2-4-8-20/h5-6,13-14H,2-4,7-12H2,1H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIWKMLBALATIY-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CC3C(C2)OC(=O)N3CCN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC=CC(=N1)N2C[C@H]3[C@@H](C2)OC(=O)N3CCN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)-N-{[1-(4-methylpyridin-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B3777197.png)
![(2E)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acrylamide](/img/structure/B3777204.png)
![(1S,5S)-3-(4-ethoxypyrimidin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B3777212.png)

![(2-fluoro-5-methoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B3777222.png)
![Ethyl 1-(2-acetamidoacetyl)-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B3777223.png)
![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B3777224.png)
![N-[2-(diethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3777228.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B3777237.png)

![[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-[1-(methoxymethyl)cyclobutyl]methanone](/img/structure/B3777282.png)
![1-(pyrimidin-4-ylcarbonyl)spiro[azepane-4,2'-chromene]](/img/structure/B3777290.png)
![2,2'-({[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}imino)diethanol](/img/structure/B3777298.png)
![N,N-diallyl-2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]acetamide](/img/structure/B3777304.png)
